1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole is an organotin compound that features a pyrrole ring substituted with two tributylstannyl groups at the 2 and 5 positions and a methyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole typically involves the stannylation of a pyrrole derivative. One common method is the reaction of 1-methylpyrrole with tributyltin chloride in the presence of a base such as lithium diisopropylamide (LDA). The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The stannyl groups can be oxidized to form tin oxides.
Reduction: The pyrrole ring can be reduced under specific conditions.
Substitution: The tributylstannyl groups can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.
Major Products Formed
Oxidation: Formation of tin oxides and modified pyrrole derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole involves its reactivity with various reagents and substrates. The tributylstannyl groups can participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. The pyrrole ring can also undergo various transformations, contributing to the compound’s versatility in synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,5-dibromo-1H-pyrrole: Similar structure but with bromine atoms instead of stannyl groups.
1-Methyl-2,5-dichloro-1H-pyrrole: Similar structure but with chlorine atoms instead of stannyl groups.
1-Methyl-2,5-diiodo-1H-pyrrole: Similar structure but with iodine atoms instead of stannyl groups.
Uniqueness
1-Methyl-2,5-bis(tributylstannyl)-1H-pyrrole is unique due to the presence of tributylstannyl groups, which provide distinct reactivity and potential applications in cross-coupling reactions. This makes it a valuable compound in organic synthesis and materials science.
Properties
CAS No. |
863710-25-2 |
---|---|
Molecular Formula |
C29H59NSn2 |
Molecular Weight |
659.2 g/mol |
IUPAC Name |
tributyl-(1-methyl-5-tributylstannylpyrrol-2-yl)stannane |
InChI |
InChI=1S/C5H5N.6C4H9.2Sn/c1-6-4-2-3-5-6;6*1-3-4-2;;/h2-3H,1H3;6*1,3-4H2,2H3;; |
InChI Key |
WFYAAXANBLZKBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(N1C)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.